molecular formula C8H18ClNO2 B3089280 6-(Dimethylamino)hexanoic acid hydrochloride CAS No. 1191-27-1

6-(Dimethylamino)hexanoic acid hydrochloride

Cat. No.: B3089280
CAS No.: 1191-27-1
M. Wt: 195.69 g/mol
InChI Key: IPGSZJSXPSBSMX-UHFFFAOYSA-N
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Description

6-(Dimethylamino)hexanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of hexanoic acid, where the sixth carbon atom is substituted with a dimethylamino group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with dimethylamine. The process can be summarized as follows:

    Starting Material: Hexanoic acid.

    Reagent: Dimethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Various substituted hexanoic acid derivatives.

Scientific Research Applications

6-(Dimethylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

    6-Dimethylamino-hexane-1,2,3,4,5-pentaol hydrochloride: A related compound with multiple hydroxyl groups.

    6-Azidohexanoic acid: A six-carbon fatty acid with an azide group.

    Hexanoic acid, 6-(dimethylamino)-, hydrochloride: Another name for the same compound.

Uniqueness: 6-(Dimethylamino)hexanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

6-(dimethylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-9(2)7-5-3-4-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGSZJSXPSBSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-27-1
Record name Hexanoic acid, 6-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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